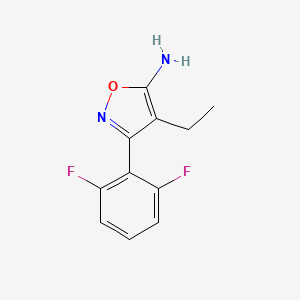

3-(2,6-difluorophenyl)-4-ethyl-1,2-oxazol-5-amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

3-(2,6-difluorophenyl)-4-ethyl-1,2-oxazol-5-amine is a chemical compound that belongs to the class of oxazoles Oxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom This particular compound is characterized by the presence of a difluorophenyl group and an ethyl group attached to the oxazole ring

Preparation Methods

The synthesis of 3-(2,6-difluorophenyl)-4-ethyl-1,2-oxazol-5-amine can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the reaction of 2,6-difluoroaniline with ethyl chloroformate in the presence of a base can yield the desired oxazole compound. Industrial production methods may involve optimization of reaction conditions to achieve higher yields and purity. Techniques such as solvent selection, temperature control, and catalyst usage are crucial in scaling up the synthesis for industrial applications .

Chemical Reactions Analysis

3-(2,6-difluorophenyl)-4-ethyl-1,2-oxazol-5-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxazole derivatives.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of amine derivatives.

Substitution: The difluorophenyl group can undergo substitution reactions with nucleophiles, leading to the formation of substituted oxazole compounds. Common reagents and conditions used in these reactions include solvents like dichloromethane, catalysts like palladium, and reaction temperatures ranging from room temperature to reflux conditions

Scientific Research Applications

3-(2,6-difluorophenyl)-4-ethyl-1,2-oxazol-5-amine has been extensively studied for its applications in various scientific fields:

Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new materials with unique properties.

Biology: The compound has shown potential as a bioactive molecule, with studies indicating its role in inhibiting certain enzymes and pathways.

Medicine: Research has explored its potential as a therapeutic agent, particularly in the treatment of diseases where enzyme inhibition is beneficial.

Industry: The compound is used in the production of specialty chemicals and materials, including polymers and coatings

Mechanism of Action

The mechanism of action of 3-(2,6-difluorophenyl)-4-ethyl-1,2-oxazol-5-amine involves its interaction with specific molecular targets. It is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to the modulation of various biochemical pathways, resulting in therapeutic effects. The molecular targets and pathways involved include enzymes related to inflammation, cancer, and metabolic disorders .

Comparison with Similar Compounds

3-(2,6-difluorophenyl)-4-ethyl-1,2-oxazol-5-amine can be compared with other similar compounds, such as:

3-(2,6-difluorophenyl)-1,2-oxazole: Lacks the ethyl group, which may affect its reactivity and biological activity.

4-ethyl-1,2-oxazole: Lacks the difluorophenyl group, which significantly alters its chemical properties and applications.

3-(2,6-difluorophenyl)-4-methyl-1,2-oxazole:

Biological Activity

3-(2,6-Difluorophenyl)-4-ethyl-1,2-oxazol-5-amine is a compound belonging to the oxazole class, characterized by its unique structure that includes a difluorophenyl group and an ethyl substituent. This article delves into the biological activities associated with this compound, highlighting its potential therapeutic applications, mechanisms of action, and comparative studies with similar compounds.

- IUPAC Name : this compound

- Molecular Formula : C11H10F2N2O

- Molecular Weight : 224.21 g/mol

- CAS Number : 1157063-51-8

The biological activity of this compound primarily involves its ability to inhibit specific enzymes by binding to their active sites. This inhibition leads to the modulation of various biochemical pathways associated with inflammation and cancer progression. The compound's interaction with molecular targets may result in significant therapeutic effects in diseases where enzyme inhibition is beneficial.

Biological Activity and Therapeutic Potential

Recent studies have indicated that this compound exhibits promising bioactive properties:

- Enzyme Inhibition : Research shows that it can inhibit enzymes related to metabolic disorders and cancer pathways. The specific targets include acyl-CoA:cholesterol acyltransferase (ACAT), which is crucial in cholesterol metabolism and a potential target for cardiovascular disease therapies .

- Cytotoxicity : In vitro studies have demonstrated that this compound displays cytotoxic effects against various cancer cell lines. For instance, it has been tested against human acute monocytic leukemia (U937) and T acute lymphoblastic leukemia (CEM) cell lines, showing significant inhibitory effects comparable to established chemotherapeutics .

- Apoptosis Induction : Flow cytometry assays have revealed that the compound can induce apoptosis in cancer cells in a dose-dependent manner. This effect is mediated through pathways involving p53 activation and caspase cleavage .

Comparative Studies

A comparative analysis with similar compounds highlights the unique properties of this compound:

| Compound Name | Structure | IC50 (µM) | Biological Activity |

|---|---|---|---|

| 3-(2,6-Difluorophenyl)-4-methyl-1,2-oxazole | Structure | Higher than 10 | Moderate |

| 4-Ethyl-1,2-oxazole | Structure | Not specified | Low |

| 3-(2,6-Difluorophenyl)-1,2-oxazole | Structure | Higher than 20 | Low |

The data indicates that the presence of both the difluorophenyl and ethyl groups significantly enhances the compound's biological activity compared to its analogs.

Case Studies

Several case studies have been conducted to evaluate the efficacy of this compound:

- Study on Cancer Cell Lines : A study reported that this compound exhibited an IC50 value in the low micromolar range against various cancer cell lines including MCF7 (breast cancer) and A549 (lung cancer), suggesting its potential as an anticancer agent .

- Inflammation Model : In a model for inflammatory diseases, the compound demonstrated a reduction in inflammatory markers when administered to animal models pre-treated with inflammatory agents.

Properties

IUPAC Name |

3-(2,6-difluorophenyl)-4-ethyl-1,2-oxazol-5-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10F2N2O/c1-2-6-10(15-16-11(6)14)9-7(12)4-3-5-8(9)13/h3-5H,2,14H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IGBNKONZBOYIBM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(ON=C1C2=C(C=CC=C2F)F)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10F2N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.